molecular formula C14H12N2O4 B097905 N,N'-bis(2-hydroxyphenyl)ethanediamide CAS No. 19532-73-1

N,N'-bis(2-hydroxyphenyl)ethanediamide

Cat. No.: B097905
CAS No.: 19532-73-1
M. Wt: 272.26 g/mol
InChI Key: SKLVOJWBZJWSEN-UHFFFAOYSA-N
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Description

Pandel, known chemically as hydrocortisone probutate, is a corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly applied topically to treat inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrocortisone probutate is synthesized through a series of chemical reactions starting from hydrocortisone. The synthesis involves esterification of hydrocortisone with butyric acid and propionic acid to form hydrocortisone probutate. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the desired esterification .

Industrial Production Methods: In industrial settings, the production of hydrocortisone probutate involves large-scale esterification processes. The raw materials, hydrocortisone, butyric acid, and propionic acid, are reacted in large reactors with continuous monitoring of temperature and pH levels to optimize yield and purity. The final product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Hydrocortisone probutate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of hydrocortisone probutate, each with distinct pharmacological properties .

Scientific Research Applications

Hydrocortisone probutate has a wide range of scientific research applications:

Mechanism of Action

Hydrocortisone probutate exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding modulates the transcription of genes involved in inflammatory and immune responses, leading to reduced cytokine production and suppression of cell-mediated immunity .

Properties

IUPAC Name

N,N'-bis(2-hydroxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-11-7-3-1-5-9(11)15-13(19)14(20)16-10-6-2-4-8-12(10)18/h1-8,17-18H,(H,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLVOJWBZJWSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348633
Record name N,N'-bis(2-hydroxyphenyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19532-73-1
Record name N,N'-bis(2-hydroxyphenyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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